molecular formula C20H22O4S2 B1466831 1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-3,3-bis(methylthio)prop-2-en-1-one CAS No. 1234015-62-3

1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-3,3-bis(methylthio)prop-2-en-1-one

Cat. No.: B1466831
CAS No.: 1234015-62-3
M. Wt: 390.5 g/mol
InChI Key: BXRUQSDKXVQGKN-UHFFFAOYSA-N
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Description

1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-3,3-bis(methylthio)prop-2-en-1-one is a high-purity chemical compound provided for research purposes. This product is characterized by its CAS Number, 1234015-62-3, and has a molecular formula of C₂₀H₂₂O₄S₂, corresponding to a molecular weight of 390.52 g/mol . Its unique structure features a 1,5-benzothiazepine core, a class of compounds known to be of significant interest in medicinal chemistry for their diverse biological profiles . Researchers investigating checkpoint kinase 1 (Chk1) inhibitors for the treatment of cancer may find this compound particularly valuable. Chk1 is a central component of genome surveillance pathways and a key regulator of the cell cycle and cell survival. Inhibiting Chk1 can act as a potentiator of DNA-damaging agents, holding promise in oncology research . The structural motifs present in this compound, including the bis(methylthio)prop-2-en-1-one group, are common pharmacophores in the development of potent kinase inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific application. For more detailed information, including the product's SMILES string (O=C(C1=C(OCC2=CC=C(OC)C=C2)C=CC=C1OC)C=C(SC)SC) and InChIKey (BXRUQSDKXVQGKN-UHFFFAOYSA-N), please consult the product specifications or contact our technical support team .

Properties

IUPAC Name

1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4S2/c1-22-15-10-8-14(9-11-15)13-24-18-7-5-6-17(23-2)20(18)16(21)12-19(25-3)26-4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRUQSDKXVQGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2C(=O)C=C(SC)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130672
Record name 1-[2-Methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-3,3-bis(methylthio)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234015-62-3
Record name 1-[2-Methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-3,3-bis(methylthio)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234015-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-3,3-bis(methylthio)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-3,3-bis(methylthio)prop-2-en-1-one, with the CAS number 1234015-62-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22O4S2
  • Molar Mass : 390.52 g/mol
  • Storage Conditions : Recommended at -20°C

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the context of cancer research. Its structural features suggest potential interactions with cellular targets involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

  • Microtubule Destabilization : The compound has been associated with the inhibition of microtubule assembly at concentrations around 20 µM, leading to disrupted mitotic processes in cancer cells .
  • Caspase Activation : It enhances caspase-3 activity significantly (1.33–1.57 times) at concentrations of 10 µM, indicating its role as an apoptosis-inducing agent .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, further contributing to its anticancer efficacy.

Case Studies and Research Findings

StudyCell LineConcentrationObserved Effect
MDA-MB-231 (Breast Cancer)1 µMMorphological changes; apoptosis induction
HepG2 (Liver Cancer)10 µMEnhanced caspase-3 activity; reduced viability
MCF-7 (Breast Cancer)VariousSignificant cytotoxicity compared to standard drugs

In Vivo Studies

In vivo studies are necessary to confirm the efficacy and safety of the compound. Preliminary results suggest that it may effectively reduce tumor size in animal models, although comprehensive studies are still required.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance nucleophilicity in condensation reactions, as seen in the 44% yield increase for a methoxy-substituted bipyridine derivative .

Spectral and Crystallographic Properties

NMR Data
  • Target Compound : Expected ¹H NMR signals would include aromatic protons from the substituted phenyl ring (δ 6.5–7.5 ppm) and methylthio groups (δ ~2.5 ppm).
  • 1-(4-Methoxyphenyl)-3,3-bis(methylthio)-2-(p-tolylthio)prop-2-en-1-one (3e): Reported ¹H NMR (CDCl₃) shows a singlet at δ 7.74 ppm (enone proton), aromatic doublets (δ 7.17–6.86 ppm), and methylthio singlets (δ 2.5 ppm) .
  • Compound A3 : ¹³C NMR (CDCl₃) reveals carbonyl carbon at δ 190.2 ppm and methoxy carbons at δ 55.5–55.8 ppm, consistent with analogous chalcones .
Crystallographic Trends
  • Chalcone derivatives with anthracene or fluorophenyl substituents exhibit planar or twisted conformations depending on substituent electronic effects. For example, fluorophenyl chalcones show dihedral angles of 7.14–56.26° between aromatic rings .
  • The target compound’s 4-methoxybenzyloxy group may induce non-planarity, affecting packing efficiency and crystal lattice stability.

Reactivity and Functionalization Potential

  • Nucleophilic Attack : The bis(methylthio) group in analogous compounds undergoes nucleophilic substitution, enabling further functionalization. For example, phenyl acetonitriles attack 3,3-bis(methylthio)-1-(pyridin-2-yl)prop-2-en-1-one to form bipyridine derivatives .
  • Base-Mediated Cyclization: 1-(2-Methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one reacts with 2-cyanomethylbenzonitrile to form acridine derivatives, demonstrating utility in heterocycle synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the α-oxo ketene dithioacetal core.
  • Introduction of the methoxy and 4-methoxybenzyl ether substituents on the phenyl ring.
  • Functionalization of the propenone side chain with bis(methylthio) groups.

Preparation of α-Oxo Ketene Dithioacetals

A representative method for preparing α-oxo ketene dithioacetals involves the reaction of 1-phenyl-1,3-diketones with carbon disulfide and methyl iodide under basic conditions:

  • A solution of 1-phenylbutane-1,3-dione in dimethylformamide is treated with potassium carbonate and carbon disulfide at room temperature.
  • After stirring, methyl iodide is added dropwise, and the reaction mixture is further stirred.
  • The product precipitates upon pouring into ice-water, followed by filtration and recrystallization from ethanol, yielding the bis(methylthio) derivative.

This approach yields high purity and good yield (~86%) of the dithioacetal intermediate, which is crucial for subsequent functionalization.

Use of Hypervalent Iodine Reagents

The role of hypervalent iodine reagents (e.g., PhI(OAc)2) is critical in facilitating the alkoxylation reaction:

  • These reagents generate alkoxy-iodo(III) species in situ, which mediate the C–H functionalization.
  • Attempts to isolate related alkoxyiodo(III) intermediates such as PhI(OEt)2 have shown instability; however, stable cyclic methoxyiodo(III) compounds can be prepared and used successfully to improve yields.
  • Reaction temperature and solvent choice influence the yield significantly, with higher temperatures (up to 110 °C in sealed tubes) improving conversion.

Purification and Characterization

  • The crude reaction mixture is concentrated under reduced pressure.
  • Purification is performed by silica gel column chromatography with petroleum ether and ethyl acetate mixtures.
  • The purified compound is characterized by NMR spectroscopy, confirming the presence of characteristic aromatic and methylthio protons.
  • X-ray crystallographic studies have been conducted to confirm the molecular structure and conformation of related compounds, supporting the synthetic pathway.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
α-Oxo ketene dithioacetal formation 1-phenyl-1,3-dione, K2CO3, CS2, MeI in DMF, RT 86 Precipitation and recrystallization
C–H Alkoxylation α-oxo ketene dithioacetal, Cu(OH)2, PhI(OAc)2, EtOH, 50 °C, 24 h 53-71 Column chromatography purification
Use of cyclic methoxyiodo(III) 1-methoxy-1,2-benziodoxol-3-(1H)-one, elevated temp (up to 110 °C) Up to 71 Improves yield, stable iodine(III) species

Research Findings and Mechanistic Insights

  • Kinetic isotope effect (KIE) studies confirm that the C–H bond cleavage is involved in the rate-determining step of the alkoxylation.
  • Mechanistic studies suggest that the alkoxy-iodo(III) intermediate is key to facilitating the selective C–H functionalization.
  • Attempts to isolate some intermediates failed due to thermal and moisture sensitivity, but stable cyclic iodine(III) compounds serve as effective reagents.
  • The overall synthetic route offers a versatile platform to introduce various alkoxy groups on the α-oxo ketene dithioacetal scaffold.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically employs a Claisen-Schmidt condensation between a substituted acetophenone derivative and a benzaldehyde analog. Key considerations include:

  • Solvent selection : Ethanol or methanol is often used due to their polarity and ability to dissolve aromatic intermediates .
  • Catalysts : Acidic catalysts like thionyl chloride (0.05 ml per 1.1 gm substrate) facilitate enolization and condensation .
  • Temperature control : Reflux conditions (~78°C for ethanol) ensure sufficient energy for coupling while avoiding decomposition.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol can isolate the product .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm for methoxy (-OCH₃) groups and δ 2.5–3.0 ppm for methylthio (-SCH₃) substituents. Aromatic protons in the 6.5–8.0 ppm range confirm the phenyl backbone .
    • ¹³C NMR : Signals at ~160–180 ppm for carbonyl carbons and ~50–60 ppm for methoxy carbons .
  • X-ray Crystallography : Resolves conformational details, such as the planarity of the α,β-unsaturated ketone system and steric effects from substituents .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Storage : Seal in amber glass containers under inert gas (e.g., argon) to prevent oxidation. Store at –20°C in a dry environment to minimize hydrolysis of methylthio groups .
  • Handling : Use gloves and eye protection to avoid skin/eye contact. Work in a fume hood to limit inhalation risks .

Advanced Research Questions

Q. How do the electronic effects of methoxy and methylthio substituents influence the compound’s reactivity in nucleophilic additions?

  • Methoxy groups act as electron donors via resonance, activating the aromatic ring toward electrophilic substitution.
  • Methylthio groups exhibit weaker electron-donating effects but contribute to steric hindrance, slowing reactions at the β-carbon of the enone system.
  • Methodological validation :
    • Hammett analysis correlates substituent effects with reaction rates.
    • DFT calculations (e.g., using Gaussian software) model electron density distribution to predict reactive sites .

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. antioxidant properties)?

  • Standardized assays : Use identical cell lines (e.g., E. coli for antimicrobial tests) and antioxidant assays (DPPH or ABTS) under controlled pH and temperature.
  • Purity verification : Employ HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Dose-response studies : Compare IC₅₀ values across studies to identify concentration-dependent effects.

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina): Simulate binding to enzymes like cytochrome P450 or kinases.
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Experimental validation : Pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can byproducts formed during synthesis be identified and quantified?

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve byproducts.
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions of impurities (e.g., incomplete condensation products).
  • NMR spiking : Add authentic samples of suspected byproducts to reaction mixtures to confirm co-elution .

Q. What strategies resolve contradictions in the compound’s spectral data across studies?

  • Cross-validation : Compare ¹H NMR data with X-ray structures to confirm peak assignments.
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) that may obscure signals.
  • Collaborative databases : Share raw spectral data via platforms like NMRShiftDB for peer validation .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches

ParameterMethod A (Ethanol Reflux) Method B (DMF, Room Temp)
CatalystThionyl chloridePiperidine
Reaction Time6–8 hours24–48 hours
Yield60–70%40–50%
Key AdvantageFaster reactionMild conditions

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalStructural Insight
¹H NMRδ 6.8–7.2 ppm (aromatic H)Substitution pattern on phenyl
IR1660–1680 cm⁻¹ (C=O stretch)α,β-unsaturated ketone
X-rayDihedral angle: 10–15° (enone system)Planarity and steric effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-3,3-bis(methylthio)prop-2-en-1-one
Reactant of Route 2
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1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-3,3-bis(methylthio)prop-2-en-1-one

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